6-Cyclohexyl-2-methylpyrimidin-4-amine
Overview
Description
6-Cyclohexyl-2-methylpyrimidin-4-amine is a pyrimidine derivative . It has a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Cyclohexyl-2-methylpyrimidin-4-amine consists of a six-membered pyrimidine ring with a cyclohexyl group attached at the 6-position and a methyl group at the 2-position . The 4-position of the pyrimidine ring is substituted with an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Cyclohexyl-2-methylpyrimidin-4-amine include a molecular weight of 191.27 g/mol .Scientific Research Applications
Structural and Molecular Analysis
Research involving compounds similar to 6-Cyclohexyl-2-methylpyrimidin-4-amine often focuses on their structural and molecular properties. For instance, Hoffman et al. (2009) investigated a compound with a similar structure, focusing on its X-ray structure and hydrogen bonding patterns (Hoffman et al., 2009). Similarly, Odell et al. (2007) explored the crystal and molecular structures of benzyl derivatives of 6-methylpyrimidin-4-ylamine, providing insights into conformational differences and hydrogen-bonding interactions (Odell et al., 2007).
Chemical Synthesis and Reactions
The synthesis and reaction pathways of compounds related to 6-Cyclohexyl-2-methylpyrimidin-4-amine have been a topic of interest. Erkin et al. (2015) and Erkin & Krutikov (2007) discussed the synthesis of various 6-methylpyrimidin-2-amines, exploring their fragmentation and deacetylation properties (Erkin et al., 2015), (Erkin & Krutikov, 2007).
Biological Activity and Applications
There is a significant interest in the biological activity of compounds similar to 6-Cyclohexyl-2-methylpyrimidin-4-amine. For instance, El-Sayed et al. (2021) studied modified analogues of a related compound for their potential in modulating KCa2 channel activity, which could have therapeutic applications for symptoms of ataxia (El-Sayed et al., 2021).
Future Directions
While specific future directions for 6-Cyclohexyl-2-methylpyrimidin-4-amine are not mentioned in the available resources, the compound’s potential in various fields of research and industry is noted. As a pyrimidine derivative, it could be of interest in the development of new pharmaceuticals, particularly given the biological activity of many pyrimidine compounds .
properties
IUPAC Name |
6-cyclohexyl-2-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERJQYFTJLWCFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexyl-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.